4-(Isopropylthio)benzofuro[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-propan-2-ylsulfanyl-[1]benzofuro[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-8(2)17-13-12-11(14-7-15-13)9-5-3-4-6-10(9)16-12/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOADMSJOPXJPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=NC2=C1OC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aza-Wittig Reaction for Benzofuro[3,2-d]pyrimidine Core Formation
The aza-Wittig reaction between iminophosphoranes and electrophiles like n-butyl isocyanate serves as a cornerstone for constructing the benzofuropyrimidine scaffold. Under mild conditions (40–50°C), iminophosphoranes react with isocyanate to form carbodiimide intermediates, which subsequently undergo cyclization with nitrogen- or oxygen-containing nucleophiles. Catalytic sodium ethoxide or potassium carbonate facilitates this step, yielding 3-alkyl-2-substituted derivatives in satisfactory yields.
Adaptation for 4-(Isopropylthio) Derivative
To introduce the isopropylthio group, the carbodiimide intermediate may be treated with isopropylthiol in the presence of a base. For example, substituting the typical alkoxy/aryloxy nucleophiles with isopropylthiol under anhydrous conditions could yield the target compound.
Nucleophilic Substitution at the 4-Position
Chlorinated intermediates, such as 4-chlorobenzofuro[3,2-d]pyrimidine, are pivotal for introducing sulfur-based substituents. A two-step process involving:
- Chlorination : Treatment of 4-hydroxybenzofuro[3,2-d]pyrimidine with phosphorus oxychloride (POCl3) at 80°C achieves >80% conversion to the 4-chloro derivative.
- Thiolation : Displacement of chlorine with isopropylthiol using bases like triethylamine or N-ethyl-N,N-diisopropylamine in polar aprotic solvents (e.g., DMF, THF).
Optimization Insights
- Temperature : Reactions performed at 60–75°C enhance nucleophilicity without decomposing the thiol.
- Catalyst : Anhydrous potassium carbonate improves yield by scavenging HCl byproducts.
Table 1: Representative Nucleophilic Substitution Conditions
| Chloro Precursor | Thiol Source | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-Chlorobenzofuropyrimidine | Isopropylthiol | Triethylamine | DMF | 25 | 41 |
| 4-Chlorobenzofuropyrimidine | Isopropylthiol | K2CO3 | THF | 60 | 67 |
Advanced Functionalization via Cross-Coupling Reactions
Buchwald-Hartwig Amination and Thioetherification
Purification and Characterization
Crude products often require chromatographic purification due to byproduct formation. Reverse-phase HPLC with acetonitrile/water gradients resolves closely eluting impurities. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structure and purity.
Key Spectral Data
Chemical Reactions Analysis
4-(Isopropylthio)benzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isopropylthio group, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers.
Scientific Research Applications
4-(Isopropylthio)benzofuro[3,2-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant anticancer activity, making it a candidate for cancer research.
Medicine: Its analgesic properties are being explored for the development of new pain management drugs.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Isopropylthio)benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the proliferation of cancer cells by interfering with cell signaling pathways and inducing apoptosis . It also exhibits analgesic effects by modulating pain pathways, although the exact molecular targets are still under investigation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and substituent effects among benzofuropyrimidine derivatives:
Physicochemical Properties
Key Research Findings
Sulfur-Containing Derivatives: The isopropylthio group in this compound enhances lipophilicity (XlogP ~4.9) compared to oxygenated analogs (e.g., methoxyphenoxy derivatives with XlogP ~3.5), which may improve bioavailability .
Crystallinity and Stability: Planar fused-ring systems (r.m.s. deviation: 0.021 Å) in benzofuropyrimidinones contribute to stable crystal packing via hydrogen bonding, critical for drug formulation .
Activity-Structure Relationships :
- Electron-Withdrawing Groups : Chloro substituents (e.g., 4-chloro derivatives) increase electrophilicity, favoring interactions with nucleophilic biological targets .
- Bulkier Substituents : tert-Butyl groups may reduce binding affinity due to steric hindrance, as observed in fragment-based screening studies .
Biological Activity
4-(Isopropylthio)benzofuro[3,2-d]pyrimidine, a compound with the CAS number 851130-44-4, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuro-pyrimidine core with an isopropylthio substituent, contributing to its unique chemical behavior and biological interactions. The presence of the sulfur atom in the isopropylthio group enhances lipophilicity, which may facilitate cellular membrane penetration.
Anticancer Properties
Research has indicated that derivatives of pyrimidine compounds often exhibit significant anticancer activity. For instance, studies have shown that certain pyrimidine derivatives can induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The mechanism typically involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation and survival .
- Case Study : A derivative structurally similar to this compound demonstrated decreased viability in human leukemia cells (HL-60 and U937) and melanoma cells (SK-MEL-1), suggesting potential for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Various studies have highlighted the effectiveness of sulfur-containing compounds against bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
- Research Findings : Compounds with similar structures have shown notable antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that this compound may exhibit similar effects through its isopropylthio group enhancing bioactivity .
Other Biological Activities
Beyond anticancer and antimicrobial effects, there is emerging evidence regarding the neuroprotective properties of pyrimidine derivatives. Some studies suggest that these compounds can inhibit enzymes linked to neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's disease.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- Apoptosis Induction : It can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
- Cell Membrane Interaction : The lipophilic nature due to the isopropylthio group may facilitate interactions with cellular membranes, affecting permeability and signaling pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 5-Amino-2-(phenylsulfanyl)benzenecarbonitrile | Anticancer, Antimicrobial | Enzyme inhibition |
| Thiadiazole derivatives | Anticancer | Apoptosis induction |
| Pyrazolo-pyrimidine derivatives | Neuroprotective | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
